Methyl 2-(6-chloropyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate
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Overview
Description
Methyl 2-(6-chloropyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridazine ring substituted with a chlorine atom and a triazole ring, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-chloropyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate typically involves multiple steps. One common method includes the reaction of 6-chloropyridazine with hydrazine derivatives to form the hydrazone intermediate. This intermediate is then subjected to cyclization reactions to form the triazole ring. The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6-chloropyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the triazole or pyridazine rings.
Substitution: The chlorine atom on the pyridazine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridazine-triazole compounds.
Scientific Research Applications
Methyl 2-(6-chloropyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Methyl 2-(6-chloropyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application, but common targets include nucleic acids and proteins involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Chloropyridazin-3-yl)-2-(4-fluorophenyl)acetonitrile
- 6-Chloropyridazin-3-yl derivatives
Uniqueness
Methyl 2-(6-chloropyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate is unique due to its combination of a chloropyridazine and a triazole ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, distinguishing it from other similar molecules.
Biological Activity
Methyl 2-(6-chloropyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and findings from various studies.
Chemical Structure and Properties
The compound features a triazole ring and a chloropyridazine moiety , which contribute to its unique chemical properties. The carboxylate functional group enhances solubility in polar solvents, making it suitable for various applications in medicinal chemistry. The synthesis typically involves copper(I)-catalyzed azide-alkyne cycloaddition , also known as "Click chemistry," allowing for high yields and regioselectivity towards the desired triazole derivatives.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Studies indicate that triazole derivatives can inhibit various enzymes and pathways in microbial cells, leading to cell death. The compound's structural features enhance its interaction with biological targets, making it a candidate for further pharmacological studies.
Anticancer Potential
Research has demonstrated that this compound may also possess anticancer properties. Triazole derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cells. Molecular docking studies suggest that this compound can effectively bind to active sites of target enzymes involved in cancer progression .
Comparative Biological Activity
To understand the significance of this compound's biological activity, a comparison with similar compounds is useful. The following table summarizes the structural features and biological activities of related compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Methyl 2-(6-chloropyridazin-3-yl)-5-methyl... | Triazole ring + chloropyridazine | Antimicrobial; anticancer potential |
Methyl 1H-1,2,3-triazole-4-carboxylate | Triazole ring only | Moderate antimicrobial activity |
5-Methyl-1H-pyrazole-4-carboxylate | Pyrazole ring + carboxylate | Limited biological activity |
6-Chloropyridazine derivatives | Chloropyridazine structure | Varies; some exhibit antimicrobial effects |
This comparison highlights the unique structural features of this compound that may contribute to its enhanced biological activities compared to other similar compounds.
Study on Antimicrobial Efficacy
In a study focusing on antimicrobial efficacy, this compound was tested against various bacterial strains. Results indicated that the compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be notably lower than those of standard antibiotics.
Anticancer Mechanism Exploration
Another study explored the anticancer mechanisms of this compound using various cancer cell lines. The results showed that treatment with this compound led to increased apoptosis rates and cell cycle arrest at the G0/G1 phase. Molecular docking simulations revealed strong binding interactions with key enzymes involved in cancer metabolism .
Properties
Molecular Formula |
C9H8ClN5O2 |
---|---|
Molecular Weight |
253.64 g/mol |
IUPAC Name |
methyl 2-(6-chloropyridazin-3-yl)-5-methyltriazole-4-carboxylate |
InChI |
InChI=1S/C9H8ClN5O2/c1-5-8(9(16)17-2)14-15(13-5)7-4-3-6(10)11-12-7/h3-4H,1-2H3 |
InChI Key |
SQZPEAXFGCUEGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(N=C1C(=O)OC)C2=NN=C(C=C2)Cl |
Origin of Product |
United States |
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